2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride
CAS No.: 1236261-31-6
Cat. No.: VC3401360
Molecular Formula: C11H18ClN3O
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236261-31-6 |
|---|---|
| Molecular Formula | C11H18ClN3O |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | RKBMVFXLWGUGCQ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NCC1=CC=CC=N1)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC=CC=N1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride belongs to a class of compounds derived from valine (2-amino-3-methylbutanoic acid). This compound features an amide linkage between the carboxylic acid group of valine and the amino group of 2-pyridinylmethylamine, forming a characteristic N-(2-pyridinylmethyl)butanamide structure. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
From a structural perspective, 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride shares similarities with 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (CAS 635682-91-6) described in search result , differing only in the replacement of the phenyl group with a 2-pyridinylmethyl group. This structural modification introduces a basic nitrogen atom in the aromatic ring system, which can significantly affect the compound's physicochemical properties and potential applications.
The structure contains several key functional groups:
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A primary amine group (from the amino acid portion)
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An amide bond connecting the amino acid derivative to the heterocyclic component
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A pyridine ring with a reactive nitrogen that can participate in hydrogen bonding
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A hydrochloride salt formation that influences solubility and stability
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, we can estimate several key physical and chemical properties of 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride.
From search result , we know that the related compound 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (C₁₁H₁₇ClN₂O) has a molecular weight of 228.72 g/mol. By comparison, our target compound would have a different molecular weight due to the replacement of the phenyl group with a 2-pyridinylmethyl group.
Table 1.1: Estimated Physical Properties of 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN₃O | Derived from chemical structure |
| Molecular Weight | ~257.76 g/mol | Calculated from molecular formula |
| Physical Appearance | White to off-white crystalline solid | Typical for amino acid-derived hydrochloride salts |
| Solubility | Likely soluble in water, methanol, and ethanol | Based on similar hydrochloride salts |
| LogP | ~1.5-2.5 | Extrapolated from similar compounds |
| pKa | ~8-9 for the amino group | Based on typical amino acid derivatives |
| Melting Point | ~180-220°C (decomposition) | Estimated from similar amino acid hydrochlorides |
The presence of the pyridine ring would confer different solubility and polarity characteristics compared to the phenyl analog mentioned in search result . Specifically, the pyridine nitrogen adds a potential hydrogen bond acceptor site, which could enhance water solubility and affect the compound's behavior in biological systems.
Synthesis Methods and Approaches
Based on the information in search result , which describes the synthesis of 2-aminobutyramide hydrochloride, we can propose potential synthetic routes for our target compound. The general approach would likely involve:
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Starting with the appropriate amino acid (valine)
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Activating the carboxylic acid group
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Coupling with 2-(aminomethyl)pyridine
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Converting to the hydrochloride salt
A potential synthetic route modified from search result might involve:
| Aspect | Recommendation |
|---|---|
| Personal Protection | Use appropriate laboratory safety equipment including gloves, eye protection, and lab coat |
| Storage | Store in tightly closed containers in a cool, dry place; protect from light and moisture |
| Incompatibilities | Likely incompatible with strong oxidizing agents, strong bases, and reactive metals |
| Toxicity | Should be treated as potentially harmful until specific toxicity data is available |
| Environmental Considerations | Avoid release into the environment; dispose according to local regulations for chemical waste |
| First Aid Measures | Standard procedures for chemical exposure; seek medical attention if necessary |
These recommendations are based on standard practices for similar chemical compounds and should be adjusted when specific safety data becomes available.
Analytical Characterization
Analytical characterization of 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride would typically involve:
Spectroscopic Analysis
Spectroscopic techniques would be essential for confirming the structure:
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¹H NMR spectroscopy would show characteristic signals for the isopropyl group, the methine proton at the chiral center, the methylene protons connecting to the pyridine ring, and the aromatic protons of the pyridine ring
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¹³C NMR would confirm the presence of the amide carbonyl, the carbons of the pyridine ring, and the aliphatic carbons
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IR spectroscopy would show characteristic bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and the C=N and C=C stretching of the pyridine ring
Chromatographic Analysis
HPLC and other chromatographic techniques would be valuable for assessing purity and for monitoring reactions during synthesis. The compound would likely show good retention on reversed-phase columns due to the presence of both hydrophilic and hydrophobic regions.
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